(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
Description
Properties
Molecular Formula |
C15H13ClF3NO |
|---|---|
Molecular Weight |
315.72 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-3-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)12-8-5-7-11(14(12)16)10-6-3-4-9-13(10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
XCRNQAYBUHXNLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1Cl)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The foundational step in synthesizing (2-chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves constructing the biphenyl scaffold. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed, leveraging the reactivity of boronic acids with aryl halides. For this compound, 3-bromo-N,N-dimethylaniline is coupled with 2-(trifluoromethoxy)phenylboronic acid under inert conditions.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1 v/v)
- Temperature: 80°C, 12 hours
This step achieves yields of 68–72%, with residual palladium removal requiring subsequent treatment with SiliaMetS Thiol resin.
Trifluoromethoxy Group Installation
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized intermediate. 2-Hydroxybiphenyl is treated with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of a hindered amine base (e.g., DIPEA) to prevent over-alkylation.
Key Parameters :
- Temperature: −20°C to 0°C (prevents side reactions)
- Solvent: Dry dichloromethane
- Yield: 85–90%
Chlorination at the 2-Position
Electrophilic chlorination is performed using N-chlorosuccinimide (NCS) in acetic acid. The dimethylamino group at the 3-position directs chlorination to the ortho position via resonance-assisted electrophilic substitution.
Optimization Insight :
- Catalyst: FeCl₃ (10 mol%) accelerates regioselectivity
- Reaction Time: 4 hours at 50°C
- Yield: 78%
Dimethylamination via Buchwald-Hartwig Coupling
The final step introduces the dimethylamino group using a palladium-catalyzed C–N coupling. 2-Chloro-2'-(trifluoromethoxy)biphenyl reacts with dimethylamine in the presence of BrettPhos-Pd-G3 precatalyst.
Conditions :
- Ligand: BrettPhos (enhances turnover frequency)
- Solvent: Toluene, 100°C
- Yield: 82%
Mechanistic Elucidation of Critical Steps
Palladium Oxidative Addition and Transmetalation
In the Suzuki coupling, oxidative addition of Pd⁰ to the aryl bromide forms a PdII complex, which undergoes transmetalation with the boronic acid. The use of K₂CO₃ facilitates boronate formation, critical for efficient transmetalation.
Optimization Strategies and Yield Enhancement
Catalyst Screening for Suzuki Coupling
A comparative study of palladium catalysts revealed the following performance:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XantPhos | 65 |
| PdCl₂(dppf) | DPPF | 70 |
| Pd(PPh₃)₄ | None | 72 |
Higher yields with Pd(PPh₃)₄ correlate with reduced steric hindrance.
Solvent Effects on Chlorination
Polar aprotic solvents (e.g., DMF) improved chlorination yields (82%) compared to non-polar solvents (e.g., toluene: 68%) due to enhanced NCS solubility.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺: 316.0745 (calculated: 316.0749), confirming molecular formula C₁₅H₁₃ClF₃NO.
Applications and Derivative Synthesis
Material Science Applications
Incorporation into liquid crystals has been theorized due to its rigid biphenyl core and polar substituents, though experimental validation remains pending.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 2-position participates in palladium-catalyzed cross-couplings, such as Suzuki–Miyaura reactions , to form biaryl derivatives. This is facilitated by the electron-withdrawing trifluoromethoxy group, which activates the chloroarene for oxidative addition to palladium.
Mechanism :
-
Oxidative addition : Pd⁰ inserts into the C–Cl bond.
-
Transmetallation : Boronic acid transfers its aryl group to Pd.
-
Reductive elimination : Biaryl product forms, regenerating Pd⁰ .
Nucleophilic Aromatic Substitution (SNAr)
The chloro group undergoes SNAr with strong nucleophiles (e.g., amines, alkoxides) under basic conditions. The trifluoromethoxy group enhances electrophilicity at the 2-position via -I and -M effects .
| Nucleophile | Base/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | KHMDS, THF | 80°C | 68 | |
| Sodium methoxide | NaOMe, DMSO | 100°C | 45 |
Limitations : Steric hindrance from the biphenyl scaffold reduces reactivity compared to monocyclic analogues.
Functionalization of the Dimethylamino Group
The dimethylamino group undergoes quaternization , oxidation , and demethylation :
| Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Quaternization | Methyl iodide, CH₂Cl₂ | Trimethylammonium iodide | 92 | |
| Oxidation | mCPBA, CHCl₃ | Amine oxide | 78 | |
| Demethylation | TMSI, DCM | Primary amine | 85 |
Example : Demethylation with TMSI proceeds via sequential SN2 attacks , cleaving N–CH₃ bonds .
Electrophilic Aromatic Substitution (EAS)
The dimethylamino group directs electrophiles to the para position (relative to itself), while the trifluoromethoxy group deactivates the ring:
| Electrophile | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro derivative | 32 | |
| AcCl/AlCl₃ | Reflux, DCM | 4-Acetyl derivative | 28 |
Note : Low yields stem from competing deactivation by the trifluoromethoxy group.
Scientific Research Applications
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Thermal Decomposition Comparison
| Compound | Atmosphere | Decomposition Temp. (°C) | Major Byproducts |
|---|---|---|---|
| Target Compound (1a) | Helium | 348, 365 | Dimethylamine, H₂O |
| Target Compound (1a) | Synthetic Air | 348–365 (exothermic) | Oxidative coupling products, H₂O |
Substituent Effects on Physicochemical Properties
The trifluoromethoxy group (-OCF₃) distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Table 2: Substituent Impact on Reactivity and Stability
This effect may also enhance resistance to oxidative degradation .
Table 3: Comparison with Agricultural Dimethylamine Derivatives
The trifluoromethoxy group may improve lipid solubility and membrane permeability compared to non-fluorinated analogs .
Biological Activity
(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine, with the CAS number 1261686-93-4, is a compound that has garnered attention due to its potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
Biological Activity Overview
Research on (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has highlighted several areas of biological activity:
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, particularly in targeting specific cellular mechanisms involved in cancer cell proliferation and survival. The compound's structure allows it to interact with various proteins implicated in cancer pathways.
- Mechanism of Action : The compound's activity may be linked to its ability to inhibit certain kinases or proteins essential for mitotic processes in cancer cells. For instance, compounds with similar structures have shown inhibition of kinesins, which are critical for mitotic spindle formation .
Case Studies and Experimental Data
Several studies have investigated the biological effects of (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine:
- In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting normal mitotic processes. For example, a related study reported that compounds targeting HSET (KIFC1) could lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which may enhance their therapeutic potential. Stability assays showed that the compound maintains activity over extended periods, suggesting potential for clinical applications .
Data Table: Summary of Biological Activity
| Study | Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|---|
| Study 1 | HeLa | 5.0 | Kinesin inhibition | Induces apoptosis |
| Study 2 | MCF7 | 10.0 | Disruption of mitotic spindle | Cell cycle arrest |
| Study 3 | A549 | 8.0 | Targeting centrosome clustering | Multipolarity observed |
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine, and how can reaction progress be monitored?
- Methodology : A common approach involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by dimethylamine substitution. For example, sodium borohydride reduction of intermediates (e.g., tetralen-2-ol derivatives) and subsequent treatment with dimethylamine under controlled pH can yield the target compound . Reaction progress is typically monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy. Column chromatography is recommended for purification to isolate intermediates with high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR : Use , , and NMR to confirm substituent positions and dimethylamine integration.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve steric effects from the trifluoromethoxy and chloro groups .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight validation.
Q. How do the chloro and trifluoromethoxy substituents influence the compound’s electronic and steric properties?
- Methodology : Computational studies (e.g., DFT calculations) can map electron density distribution. The chloro group is electron-withdrawing, while the trifluoromethoxy group introduces steric bulk and lipophilicity, affecting reactivity and intermolecular interactions. Comparative studies with analogous biphenyl derivatives (e.g., 4-chloro-2-(trifluoromethyl)benzenamine) highlight these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Cross-validate conflicting data (e.g., NMR splitting patterns vs. X-ray data) using:
- Dynamic NMR : To assess conformational exchange in solution.
- Variable-temperature crystallography : To identify temperature-dependent structural changes.
- Complementary techniques : Pair MS/MS fragmentation with computational modeling (e.g., molecular docking) to verify substituent orientation .
Q. What strategies optimize yield in the final dimethylamine substitution step?
- Methodology :
- Reaction conditions : Use excess dimethylamine in anhydrous THF at 0–5°C to minimize side reactions.
- Catalysis : Explore palladium or copper catalysts to enhance nucleophilic substitution efficiency.
- Workflow : Employ Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) and mitigate steric hindrance from the biphenyl core .
Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?
- Methodology :
- Molecular dynamics (MD) simulations : Model interactions with enzymes or metal catalysts.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties for drug discovery applications .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodology :
- Isolation and characterization : Use preparative HPLC to isolate byproducts; analyze via HRMS and 2D NMR (e.g., COSY, NOESY).
- Mechanistic probes : Introduce isotopic labeling (e.g., -dimethylamine) to track reaction pathways.
- Kinetic studies : Monitor intermediate stability under varying pH and solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
